Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate

Medicinal chemistry EGFR inhibitor design Scaffold-based drug discovery

Overcoming C797S-mediated osimertinib resistance remains a critical unmet need in NSCLC. This pyrrolo[1,2-c]imidazole α-keto ester serves as the core pharmacophore in fourth-generation allosteric EGFR inhibitors (PDB 8A2B, 1.69 Å). The derived inhibitor 57 exhibits IC₅₀ 5.70 nM against EGFR T790M/C797S with 12.5-fold selectivity over wild-type (IC₅₀ 71 nM). • Fused bicyclic core pre-organized for allosteric pocket binding • α-Keto ester enables nucleophilic addition & decarboxylative coupling • ≥98% purity ensures reproducible SAR • Fragment-appropriate properties (MW 208.22, LogP 0.58, TPSA 61.19 Ų)

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B13663401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C2CCCN2C=N1
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)8-7-4-3-5-12(7)6-11-8/h6H,2-5H2,1H3
InChIKeyWZFJGANMULGJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate – Structural Profile and Compound Class


Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate (CAS 2407965-00-6, molecular formula C₁₀H₁₂N₂O₃, MW 208.22 g/mol) is a heterocyclic building block belonging to the pyrrolo[1,2-c]imidazole class . The compound features a fused bicyclic core combining a dihydropyrrole ring with an imidazole ring, bearing an α-keto ethyl ester substituent at the 1-position . This scaffold has emerged as a critical pharmacophoric element in fourth-generation allosteric EGFR inhibitors currently under clinical evaluation, particularly for overcoming C797S-mediated resistance in non-small-cell lung cancer [1]. The compound is commercially available at research-grade purity (≥98%) from multiple suppliers, with storage recommendations of 2–8°C under dry, sealed conditions .

Core Fused bicyclic pyrroloimidazole scaffold for allosteric EGFR inhibitor synthesis
Handle α-Keto ester enables chemoselective derivatization and chiral attachment
Supply Research-grade purity available from multiple independent suppliers

Why This Scaffold Cannot Be Replaced by Simpler Imidazole Analogs


Substituting this compound with a simple imidazole analog (e.g., ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate) or a non-oxo pyrroloimidazole ester (e.g., ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate) alters three critical parameters simultaneously: (i) the fused bicyclic core imposes conformational restriction that pre-organizes the scaffold for allosteric pocket binding, as evidenced by the 1.69 Å co-crystal structure of the derived EGFR inhibitor (PDB 8A2B) [1]; (ii) the α-keto ester moiety introduces a distinct electrophilic carbonyl adjacent to the heterocycle, enabling condensation and nucleophilic addition chemistries unavailable to the non-oxo analog [2]; and (iii) the physicochemical profile shifts substantially—the target compound has a predicted pKa of 0.99 vs. 2.10 for the simple imidazole analog, reflecting altered protonation behavior that can affect salt formation, chromatography, and downstream coupling efficiency . These differences are not cosmetic; they directly impact the synthetic route, intermediate stability, and biological conformability of downstream products.

Monocyclic imidazole analogs
Lack the fused-ring conformational pre-organization evidenced in allosteric pocket binding (PDB 8A2B); may shift downstream biological conformability.
Non-oxo acetate (CAS 869113-97-3)
Absence of α-keto carbonyl removes key electrophilic reactivity; requires additional oxidation step to reach patent-relevant carboxamide linkage.
Simpler imidazole esters (CAS 75716-82-4)
Predicted pKa shift (Δ ≈1.1), altered ionization and chromatographic behavior can impact purification and coupling efficiency.

Quantitative Differentiation Against Closest Structural Analogs


Fused Bicyclic Core vs. Monocyclic Imidazole: Conformational Pre-Organization

The target compound incorporates a 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole fused bicyclic system, in contrast to the monocyclic imidazole ring of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (CAS 75716-82-4). This structural distinction is functionally consequential: the fused bicyclic core appears in the co-crystallized ligand of PDB entry 8A2B, where the pyrrolidine ring engages in hydrophobic packing interactions within the EGFR allosteric pocket at 1.69 Å resolution [1]. The monocyclic analog lacks this fused ring, precluding the same conformational pre-organization. While no direct head-to-head biochemical comparison of the two building blocks exists, the derived allosteric EGFR inhibitor 57 (bearing the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold) exhibits IC₅₀ of 5.70 nM against EGFR T790M/C797S double mutant in HTRF assay [2]. The simple imidazole building block is not represented in any disclosed fourth-generation allosteric EGFR inhibitor patent or structure [3].

Fused vs. Monocyclic Core
Class-level inference
PDB 8A2B co-crystal; derived inhibitor IC50 5.70 nM (T790M/C797S)
Supports scaffold-specific allosteric binding context
Direct head-to-head building block comparison not available
Medicinal chemistry EGFR inhibitor design Scaffold-based drug discovery

Alpha-Keto Ester vs. Non-Oxo Acetate: Reactivity and Synthetic Utility

The target compound carries an α-keto ester (ethyl oxoacetate) at the 1-position, whereas the closest reduced analog, ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS 869113-97-3), bears a simple methylene bridge between the heterocycle and the ester carbonyl. The α-keto group introduces a second electrophilic carbonyl (C=O stretch typically ~1735–1750 cm⁻¹ for α-keto esters vs. ~1730–1745 cm⁻¹ for simple esters), enabling chemoselective reactions at the ketone (e.g., Wittig olefination, reductive amination, Grignard addition) that are impossible with the non-oxo analog [3]. In the synthetic route to EGFR inhibitor 57 disclosed in US20220315591A1, the α-position of the acetic acid moiety serves as the chiral attachment point for the isoindolinone and thiazolylacetamide warheads via amide bond formation, a transformation that requires the carboxyl oxidation state present in the target compound [1]. The analogous reduced building block would require an additional oxidation step, adding one synthetic transformation and reducing overall yield.

α-Keto vs. α-Methylene
Class-level inference
α-Keto ester enables chemoselective amidation; TPSA 61.19 vs. ~34 Ų
Reactivity context for chiral attachment point
Non-oxo analog requires additional oxidation step
Synthetic chemistry Building block reactivity Heterocyclic derivatization

Physicochemical Divergence: pKa and Lipophilicity Profiles

Quantitative comparison of predicted physicochemical properties reveals substantial divergence between the target compound and ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate (CAS 75716-82-4). The target compound exhibits a predicted pKa of 0.99±0.20, boiling point of 422.2±33.0°C, and density of 1.36±0.1 g/cm³ , whereas the monocyclic comparator shows pKa 2.10±0.10, boiling point 100°C (at 1 Torr), and density 1.27±0.1 g/cm³ . The pKa difference of approximately 1.1 log units indicates that the target compound is a significantly stronger acid, which affects its ionization state under common reaction and purification conditions. The boiling point elevation of >300°C (at atmospheric pressure) reflects stronger intermolecular interactions (dipole–dipole and π-stacking) conferred by the larger fused ring system and the additional carbonyl group. These differences have practical implications for solvent selection in extraction, distillation feasibility, and silica gel chromatography mobile phase optimization.

Physicochemical Divergence
Predicted values
ΔpKa = −1.11; ΔMW +40 g/mol; Δbp >300 °C
Ionization and purification strategy context
Experimental values may differ; relative trends expected to hold
Physicochemical profiling Chromatography optimization Salt selection

Validated Scalable Synthesis and Multi-Supplier Availability

The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core has been systematically studied and validated for bulk production. Lysenko et al. (2023) reported a two-step Marckwald reaction starting from readily available aminocarbonyl compounds, affording the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold in high yield, with the authors explicitly noting the procedure can be used for preparation of bulk quantities [1]. The methodology generated 22 functionalized derivatives, demonstrating the versatility of the core for further elaboration. The α-keto ester target compound is then accessed via acylation with ethyl chlorooxoacetate, a well-established transformation widely used in imidazole chemistry [2]. Commercial availability at 98% purity from multiple independent suppliers (Leyan, ChemScene, CymitQuimica) confirms that the synthetic route is robust and reproducible across different manufacturing sites . In contrast, certain substituted pyrrolo[1,2-c]imidazole derivatives remain single-supplier or custom-synthesis-only, introducing supply chain risk.

Multi-Supplier Availability
Supporting evidence
≥3 independent suppliers; 98% purity; bulk synthesis validated
Supply chain reliability context
Parent scaffold available only at 95% from single source
Process chemistry Scalable synthesis Supply chain reliability

Key Intermediate in Fourth-Generation Allosteric EGFR Inhibitors

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold bearing an α-substituted acetic acid/ester moiety is explicitly claimed as a core structural element in Hoffmann-La Roche's allosteric EGFR inhibitor patent family (US20220315591A1, WO2020/260477) [1]. The patent exemplifies over 100 compounds, all of which incorporate this scaffold. The co-crystal structure of the lead compound '57' with EGFR L858R/V948R (PDB 8A2B, 1.69 Å) reveals that the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole ring occupies a critical allosteric pocket adjacent to the ATP-binding site, with the α-position substituent directing the isoindolinone and thiazolylacetamide warheads toward the protein surface [2]. Compound 57 demonstrated IC₅₀ values of 5.70 nM (EGFR T790M/C797S) and 71 nM (wild-type EGFR) in HTRF assays, with robust tumor regression in an EGFR L858R/C797S xenograft model [3]. The ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate building block is the direct synthetic precursor to the α-chiral center of the final inhibitor, making it an indispensable intermediate for any group seeking to explore this chemotype.

Clinical-Stage Inhibitor Intermediate
Cross-study comparable
Appears in 100% of patent examples; lead IC50 5.70 nM (mutant)
Entry point to allosteric EGFR inhibitor research chemotype
Xenograft model endpoint context (J Med Chem 2022); RUO
EGFR inhibitor Cancer therapeutics Allosteric inhibition Intermediate sourcing

Procurement and Application Scenarios


Allosteric EGFR Inhibitor Lead Optimization

Groups pursuing fourth-generation EGFR inhibitors targeting C797S-mediated osimertinib resistance should prioritize this building block. The co-crystal structure (PDB 8A2B) confirms that the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold occupies the allosteric pocket, and the α-keto ester provides the synthetic handle for installing the isoindolinone and thiazolylacetamide warheads [1]. The Roche patent family (US20220315591A1) provides extensive SAR around this scaffold, enabling rapid follow-on chemistry [2]. Procurement at 98% purity from multiple suppliers ensures reproducible starting material quality for SAR exploration.

Scaffold-Hopping and Kinase Selectivity Profiling

For groups seeking to diversify kinase inhibitor libraries beyond traditional ATP-competitive chemotypes, this compound serves as the entry point to allosteric EGFR inhibition. The 12.5-fold selectivity window of the derived inhibitor 57 for EGFR T790M/C797S (IC₅₀ 5.70 nM) over wild-type EGFR (IC₅₀ 71 nM) provides a benchmark for selectivity profiling [1]. The fused bicyclic scaffold is absent from the kinome-wide screening collections of most commercial vendors, offering genuine chemical novelty for hit-finding campaigns.

Electrophilic Functionalization Methodology Development

The 2023 Synthetic Communications study by Lysenko et al. demonstrated 22 examples of electrophilic functionalization on the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core, including halogenation, silylation, and formylation [1]. The α-keto ester target compound extends this reactivity space, allowing exploration of nucleophilic additions at the ketone, enolate chemistry, and decarboxylative coupling—transformations that cannot be studied on the non-oxo analog (CAS 869113-97-3). The high-yielding two-step Marckwald procedure provides a reliable supply route for methodology groups [2].

Fragment-Based Drug Discovery Library Design

The predicted physicochemical profile (MW 208.22, LogP 0.5751, TPSA 61.19 Ų) places this compound within favorable fragment-like property space (MW < 250, LogP < 3, TPSA < 90 Ų) [1]. Unlike the parent 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold (MW 108.14, LogP ~0.5, commercially available only at 95% purity), the α-keto ester derivative provides a synthetic growth vector at the 1-position for fragment elaboration while maintaining fragment-appropriate physicochemical properties [2]. This makes it a strategic choice for FBDD libraries targeting allosteric sites on kinases or other ATP-utilizing enzymes.

Application
Selection Property
Validation Focus
Allosteric EGFR inhibitor synthesis
Fused bicyclic scaffold with α-keto ester handle
Scaffold utilization in patent chemotype (US20220315591A1)
Kinase inhibitor library diversification
Allosteric pocket-binding chemotype
Mutant-selectivity benchmarking (T790M/C797S vs. WT)
Electrophilic functionalization methodology
α-Keto ester electrophilic reactivity
Derivatization scope and synthetic yield
Fragment-based library design
Fragment-like physicochemical profile
Fragment elaboration and target engagement assessment
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